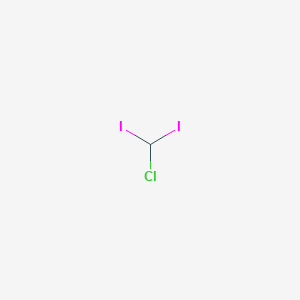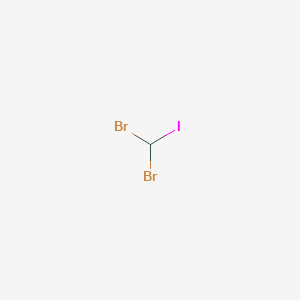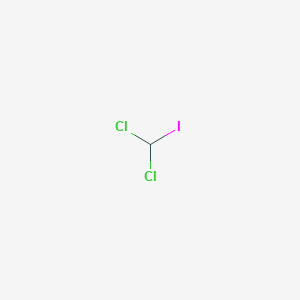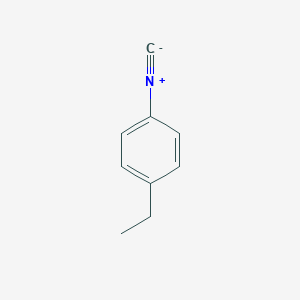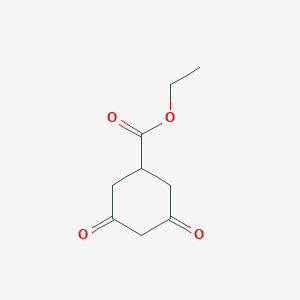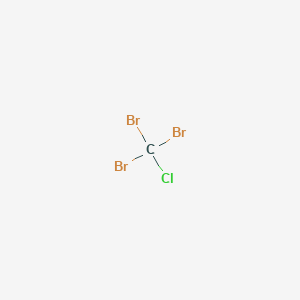![molecular formula C12H17NO2 B121573 3-[(2,3-Dimethoxyphenyl)methyl]azetidine CAS No. 937616-94-9](/img/structure/B121573.png)
3-[(2,3-Dimethoxyphenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Dimethoxyphenyl)methyl]azetidine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of an azetidine ring substituted with a 2,3-dimethoxyphenylmethyl group
Méthodes De Préparation
The synthesis of 3-[(2,3-Dimethoxyphenyl)methyl]azetidine typically involves the reaction of 2,3-dimethoxybenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-[(2,3-Dimethoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-[(2,3-Dimethoxyphenyl)methyl]azetidine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 3-[(2,3-Dimethoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved in its biological activity .
Comparaison Avec Des Composés Similaires
3-[(2,3-Dimethoxyphenyl)methyl]azetidine can be compared with other similar compounds, such as:
- 3-[(2,4-Dimethoxyphenyl)methyl]azetidine
- 3-[(2,5-Dimethoxyphenyl)methyl]azetidine
- 3-[(3,4-Dimethoxyphenyl)methyl]azetidine
These compounds share structural similarities but differ in the position of the methoxy groups on the phenyl ring. The unique positioning of the methoxy groups in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research .
Propriétés
IUPAC Name |
3-[(2,3-dimethoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-10(12(11)15-2)6-9-7-13-8-9/h3-5,9,13H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRKKMIIWTXNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
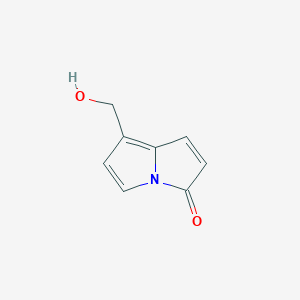

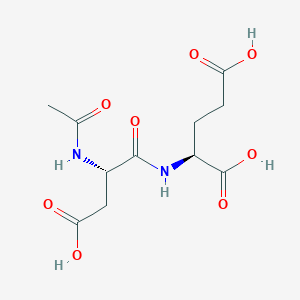
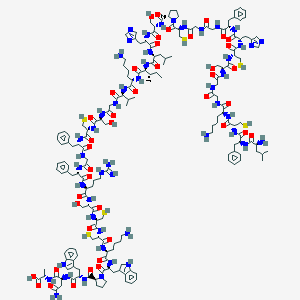
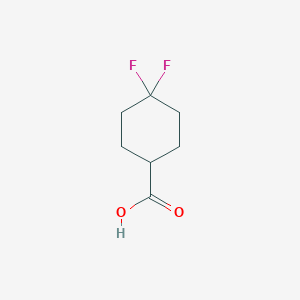
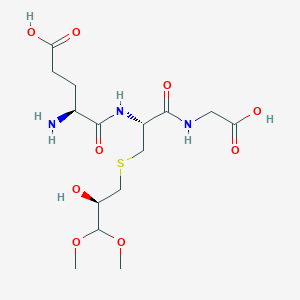
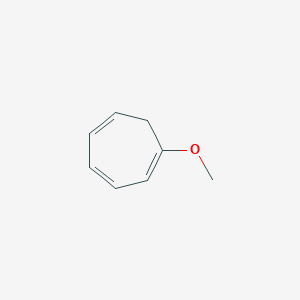
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
